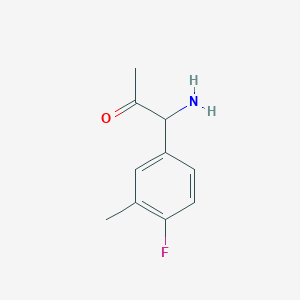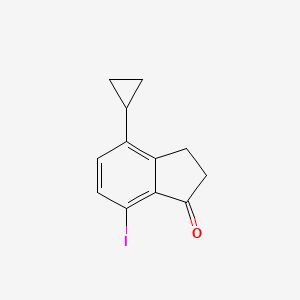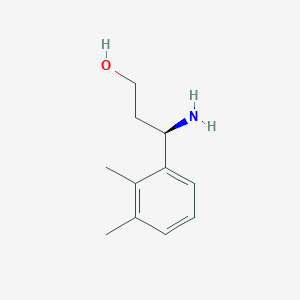
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a three-carbon chain, which is further substituted with a 2,3-dimethylphenyl group. The stereochemistry of the compound is denoted by the (3R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Another approach involves the reductive amination of the corresponding aldehyde or ketone with an amine in the presence of a reducing agent. This method allows for the direct formation of the amino alcohol in a single step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the precursor compound under hydrogen gas (H2) pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
化学反应分析
Types of Reactions
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine or alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation with Pd/C.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols or other derivatives.
科学研究应用
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals, agrochemicals, and specialty materials.
作用机制
The mechanism of action of (3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3R)-3-amino-3-phenylpropan-1-ol: Lacks the dimethyl substitution on the phenyl ring.
(3R)-3-amino-3-(2-methylphenyl)propan-1-ol: Contains a single methyl group on the phenyl ring.
(3R)-3-amino-3-(3,4-dimethylphenyl)propan-1-ol: Has methyl groups at different positions on the phenyl ring.
Uniqueness
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. The presence of two methyl groups at the 2 and 3 positions of the phenyl ring may enhance its steric and electronic effects, leading to distinct interactions with molecular targets and different pharmacokinetic profiles compared to similar compounds.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)11(12)6-7-13/h3-5,11,13H,6-7,12H2,1-2H3/t11-/m1/s1 |
InChI 键 |
GRABBATVFYPVQL-LLVKDONJSA-N |
手性 SMILES |
CC1=C(C(=CC=C1)[C@@H](CCO)N)C |
规范 SMILES |
CC1=C(C(=CC=C1)C(CCO)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



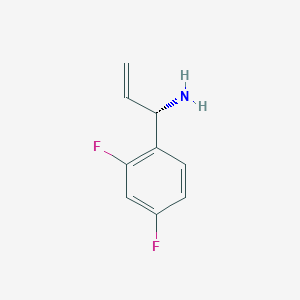
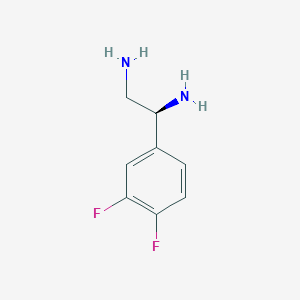
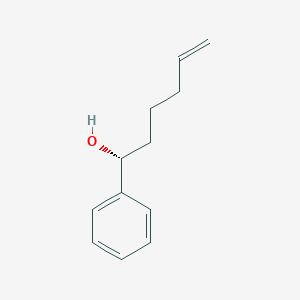



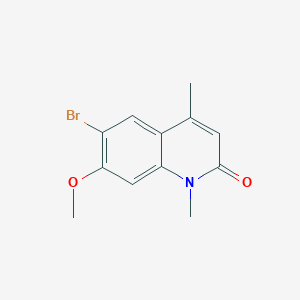


![Tert-butyl 3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indole-1-carboxylate](/img/structure/B13046174.png)
